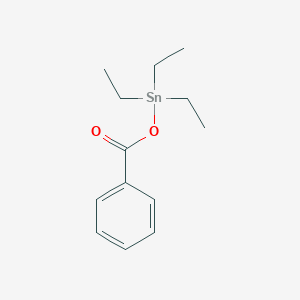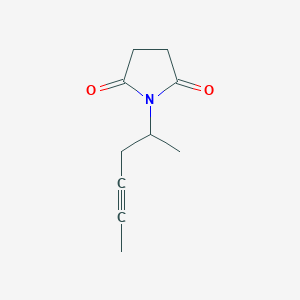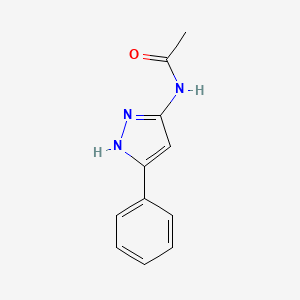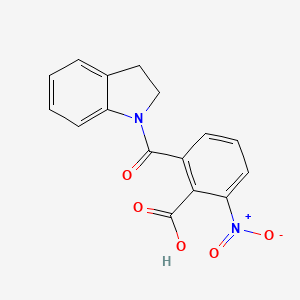![molecular formula C12H17NO3 B14144953 Morpholine, 2-[(4-methoxyphenyl)methoxy]- CAS No. 89220-88-2](/img/structure/B14144953.png)
Morpholine, 2-[(4-methoxyphenyl)methoxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholine, 2-[(4-methoxyphenyl)methoxy]- is a chemical compound that belongs to the class of morpholine derivatives Morpholine itself is a heterocyclic amine with a six-membered ring containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 2-[(4-methoxyphenyl)methoxy]- can be achieved through several methods. One common approach involves the reaction of morpholine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like methanol or ethanol at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often involves the dehydration of diethanolamine with concentrated sulfuric acid, followed by the reaction with 4-methoxybenzyl chloride. This method is efficient and yields high purity products .
Analyse Des Réactions Chimiques
Types of Reactions
Morpholine, 2-[(4-methoxyphenyl)methoxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in methanol.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted morpholine derivatives .
Applications De Recherche Scientifique
Morpholine, 2-[(4-methoxyphenyl)methoxy]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents, including antibiotics and anticancer drugs.
Industry: The compound is employed in the production of agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of Morpholine, 2-[(4-methoxyphenyl)methoxy]- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by forming stable complexes, thereby preventing substrate binding and subsequent catalytic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A simpler structure without the methoxyphenyl group.
Piperidine: Another heterocyclic amine with similar properties but lacks the oxygen atom in the ring.
4-(2-Methyl-1-propenyl)morpholine: A derivative with a different substituent on the morpholine ring.
Uniqueness
This structural modification allows for more diverse chemical reactions and interactions with biological targets compared to simpler morpholine derivatives .
Propriétés
Numéro CAS |
89220-88-2 |
|---|---|
Formule moléculaire |
C12H17NO3 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
2-[(4-methoxyphenyl)methoxy]morpholine |
InChI |
InChI=1S/C12H17NO3/c1-14-11-4-2-10(3-5-11)9-16-12-8-13-6-7-15-12/h2-5,12-13H,6-9H2,1H3 |
Clé InChI |
DKATYPREMZBVTG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)COC2CNCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-[(dimethylamino)methyl]-3-(4-fluorophenyl)-4-isoxazolyl]-N-propan-2-yl-4-thiazolecarboxamide](/img/structure/B14144904.png)
![3-[4-(4-Fluorophenyl)-2-methyl-1,3-oxazol-5-yl]propanoic acid](/img/structure/B14144921.png)

![8-fluoro-3-hydrazinyl-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14144926.png)



![2-[(4-Fluoronaphthalen-1-yl)carbonyl]benzoic acid](/img/structure/B14144945.png)

![7,7-Dimethyl-1-(oxolan-2-ylmethyl)-2-phenyl-2,3,5,8-tetrahydropyrano[4,3-d]pyrimidine-4-thione](/img/structure/B14144954.png)
![1,1'-[2-(Benzyloxy)propane-1,3-diyl]bis(1-methylpiperidinium)](/img/structure/B14144960.png)
![1-[4-(4-ethylphenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B14144964.png)
![2-[4-(Ethylsulfanyl)phenoxy]benzene-1,4-dicarboxylic acid](/img/structure/B14144971.png)
